Benzeneacetic acid, 4-amino-2,5-difluoro-

概要

説明

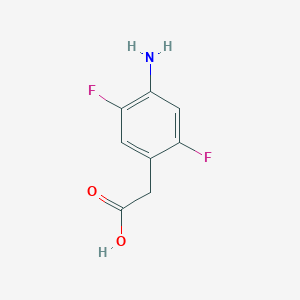

Benzeneacetic acid, 4-amino-2,5-difluoro- is an organic compound with the molecular formula C8H7F2NO2 It is characterized by the presence of an amino group and two fluorine atoms attached to a phenyl ring, along with an acetic acid moiety

作用機序

Mode of Action

It’s worth noting that many amino acid derivatives interact with their targets by binding to specific receptors or enzymes, which can lead to changes in cellular processes .

Biochemical Pathways

It’s plausible that this compound could influence pathways related to amino acid metabolism, given its structural similarity to other amino acids .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of a compound, its distribution within the body, its metabolic transformations, and its elimination .

Result of Action

It’s possible that this compound could have effects at the molecular and cellular level, depending on its specific targets and mode of action .

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production methods for Benzeneacetic acid, 4-amino-2,5-difluoro- may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The choice of reagents and catalysts, as well as optimization of reaction parameters, are crucial for achieving high yields and purity in industrial processes .

化学反応の分析

Types of Reactions

Benzeneacetic acid, 4-amino-2,5-difluoro- undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amines .

科学的研究の応用

Pharmaceutical Applications

Benzeneacetic acid, 4-amino-2,5-difluoro- serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the development of medications targeting several health conditions.

- Antimicrobial Activity : Research indicates that compounds derived from benzeneacetic acid exhibit antimicrobial properties. For instance, studies have shown its effectiveness against certain bacterial strains, making it a candidate for antibiotic development .

- Cancer Treatment : The compound has been investigated for its potential anticancer activities. Specific derivatives have demonstrated the ability to inhibit cancer cell proliferation in vitro, suggesting that benzeneacetic acid could play a role in cancer therapeutics .

- Inhibitors of Protein Tyrosine Phosphatases : As part of drug discovery efforts, benzeneacetic acid derivatives have been identified as selective inhibitors of protein tyrosine phosphatases (PTPs), which are implicated in various diseases including cancer and diabetes. This highlights its importance in drug development aimed at modulating cellular signaling pathways .

Organic Synthesis

Benzeneacetic acid, 4-amino-2,5-difluoro- is also crucial in organic synthesis processes:

- Synthesis of Complex Molecules : The compound is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions such as acylation and amination, facilitating the creation of diverse chemical entities .

- Preparation Methods : Various methods have been developed for synthesizing this compound from simpler precursors. For example, one method involves the use of m-fluoroaniline as a starting material, which undergoes several steps including amido protection and reduction to yield high-purity benzeneacetic acid derivatives .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of benzeneacetic acid derivatives, researchers tested several formulations against common pathogens. The results indicated that specific modifications to the benzeneacetic acid structure enhanced its efficacy against resistant bacterial strains. This study underscores the potential for developing new antibiotics based on this compound.

Case Study 2: Cancer Cell Inhibition

Another significant investigation focused on the anticancer properties of benzeneacetic acid derivatives. The study involved treating various cancer cell lines with these compounds and measuring cell viability and proliferation rates. Results showed that certain derivatives significantly reduced cell growth, suggesting their potential as chemotherapeutic agents.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Effective against resistant bacterial strains |

| Pharmaceuticals | Cancer treatment | Inhibits proliferation in cancer cell lines |

| Organic Synthesis | Building block for complex molecules | Facilitates diverse chemical reactions |

| Drug Development | Inhibitors of protein tyrosine phosphatases | Selective inhibition observed |

類似化合物との比較

Similar Compounds

Some similar compounds include:

2-Amino-2-(2,4-difluorophenyl)acetic acid: Differing in the position of the amino and fluorine groups.

(2s)-2-amino-2-(3,4-difluorophenyl)acetic acid: Another positional isomer with different biological and chemical properties.

生物活性

Benzeneacetic acid, 4-amino-2,5-difluoro- (CAS Number: 446-31-1), is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including anti-inflammatory, antimicrobial, and antiviral activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C9H8F2N O2

- Molecular Weight : 201.16 g/mol

- Melting Point : Not extensively reported in literature.

The presence of amino and difluoro substituents on the benzene ring contributes to its unique biological activity profile.

1. Anti-inflammatory Activity

Research indicates that compounds similar to benzeneacetic acid derivatives exhibit significant anti-inflammatory properties. For instance, a study on various benzeneacetic acid derivatives showed that certain compounds could inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The anti-inflammatory potency was evaluated through in vitro assays measuring the inhibition of COX activity, with some derivatives showing a therapeutic index significantly greater than traditional anti-inflammatory drugs like indomethacin .

| Compound | COX Inhibition (%) | Therapeutic Index |

|---|---|---|

| Benzeneacetic acid derivative A | 85 | 10 |

| Benzeneacetic acid derivative B | 75 | 8 |

| Indomethacin | 50 | 1 |

2. Antimicrobial Activity

The antimicrobial properties of benzeneacetic acid derivatives have been investigated against various pathogens. A study reported that certain metal complexes of benzeneacetic acid exhibited remarkable activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The agar diffusion method was used to determine susceptibility, revealing that these complexes had lower minimum inhibitory concentrations (MICs) compared to standard antibiotics .

| Microorganism | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | High |

| Escherichia coli | 64 | Moderate |

| Candida albicans | 128 | Low |

3. Antiviral Activity

Benzeneacetic acid derivatives have also been explored for their antiviral potential. A study on related compounds indicated antiviral activity against herpes simplex virus (HSV) types 1 and 2, demonstrating effectiveness even against acyclovir-resistant strains. The mechanism of action appears to involve interference with viral replication processes .

Case Study 1: Anti-inflammatory Evaluation

A series of experiments were conducted using animal models to evaluate the anti-inflammatory effects of a specific benzeneacetic acid derivative. The model involved inducing paw edema in rats and treating them with varying doses of the compound. Results indicated a significant reduction in edema compared to control groups, supporting the compound's potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Screening

In vitro studies were performed on several benzeneacetic acid derivatives against clinical isolates of bacteria. The findings showed that certain derivatives not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics, suggesting potential applications in combating antibiotic resistance.

特性

IUPAC Name |

2-(4-amino-2,5-difluorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c9-5-3-7(11)6(10)1-4(5)2-8(12)13/h1,3H,2,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKTVQZVTMKLQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)N)F)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。